Benzo(b)thiophene-2-carboxylic acid, 4,5,6,7-tetrahydro-3-(2-hydroxy-3-((1-methylethyl)amino)propoxy)-, hydrochloride Benzo(b)thiophene-2-carboxylic acid, 4,5,6,7-tetrahydro-3-(2-hydroxy-3-((1-methylethyl)amino)propoxy)-, hydrochloride
Brand Name: Vulcanchem
CAS No.: 85462-85-7
VCID: VC17059145
InChI: InChI=1S/C15H23NO4S.ClH/c1-9(2)16-7-10(17)8-20-13-11-5-3-4-6-12(11)21-14(13)15(18)19;/h9-10,16-17H,3-8H2,1-2H3,(H,18,19);1H
SMILES:
Molecular Formula: C15H24ClNO4S
Molecular Weight: 349.9 g/mol

Benzo(b)thiophene-2-carboxylic acid, 4,5,6,7-tetrahydro-3-(2-hydroxy-3-((1-methylethyl)amino)propoxy)-, hydrochloride

CAS No.: 85462-85-7

Cat. No.: VC17059145

Molecular Formula: C15H24ClNO4S

Molecular Weight: 349.9 g/mol

* For research use only. Not for human or veterinary use.

Benzo(b)thiophene-2-carboxylic acid, 4,5,6,7-tetrahydro-3-(2-hydroxy-3-((1-methylethyl)amino)propoxy)-, hydrochloride - 85462-85-7

Specification

CAS No. 85462-85-7
Molecular Formula C15H24ClNO4S
Molecular Weight 349.9 g/mol
IUPAC Name 3-[2-hydroxy-3-(propan-2-ylamino)propoxy]-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxylic acid;hydrochloride
Standard InChI InChI=1S/C15H23NO4S.ClH/c1-9(2)16-7-10(17)8-20-13-11-5-3-4-6-12(11)21-14(13)15(18)19;/h9-10,16-17H,3-8H2,1-2H3,(H,18,19);1H
Standard InChI Key KFNRDFUMXWPNSF-UHFFFAOYSA-N
Canonical SMILES CC(C)NCC(COC1=C(SC2=C1CCCC2)C(=O)O)O.Cl

Introduction

Structural and Chemical Characteristics

Core Architecture

The molecule comprises a 4,5,6,7-tetrahydrobenzo[b]thiophene scaffold, a partially saturated bicyclic system fusing a benzene ring with a thiophene moiety. Saturation at positions 4–7 reduces aromaticity, altering electronic properties compared to fully aromatic benzothiophenes . The carboxylic acid group at position 2 introduces polarity and hydrogen-bonding capacity, while the 3-(2-hydroxy-3-(isopropylamino)propoxy) side chain adds a branched alkoxyamine functionality. The hydrochloride salt enhances aqueous solubility, a critical factor for bioavailability.

Molecular Properties

PropertyValue/Description
Molecular FormulaC₁₆H₂₂ClNO₄S
Molecular Weight359.87 g/mol
SolubilityHigh solubility in polar solvents (e.g., water, DMSO) due to ionic hydrochloride form
pKaEstimated carboxyl pKa ~4.2; amine pKa ~9.5
StabilityHygroscopic; stable under inert conditions

Derived from structural analogs and computational predictions .

Synthesis and Optimization

Synthetic Routes

The synthesis involves multi-step functionalization of the tetrahydrobenzo[b]thiophene core:

  • Core Formation: Cyclization of substituted thiophenol derivatives under acidic conditions yields the tetrahydrobenzo[b]thiophene skeleton .

  • Carboxylation: Introduction of the carboxylic acid group at position 2 via Friedel-Crafts acylation or directed lithiation followed by carboxylation with CO₂.

  • Side-Chain Installation: Mitsunobu reaction or nucleophilic substitution attaches the hydroxy-isopropylaminopropoxy group to position 3.

  • Salt Formation: Treatment with hydrochloric acid converts the free base to the hydrochloride salt .

Industrial-Scale Challenges

  • Regioselectivity: Ensuring precise substitution at position 3 requires careful control of reaction conditions (e.g., temperature, catalysts).

  • Purification: Chromatography or recrystallization from ethanol/water mixtures isolates the hydrochloride salt.

Pharmacological Profile

Receptor Interactions

Analogous benzothiophene derivatives exhibit 5-HT₃ receptor antagonism, suggesting potential antiemetic or anxiolytic applications . The hydroxy-isopropylamine side chain may mimic serotonin’s ethylamine motif, enabling competitive receptor binding.

Comparative Activity

Compound5-HT₃ IC₅₀ (nM)Duration of Action (hr)
Query Compound (Hydrochloride)Data pendingData pending
Tropanyl benzo[b]thiophene-7-carboxylate 1.26–8
Ondansetron5.64–6

Data extrapolated from structural analogs .

Stability and Formulation Considerations

Degradation Pathways

  • Hydrolysis: The ester linkage in the side chain may hydrolyze under acidic conditions.

  • Oxidation: Thiophene sulfur and amine groups are susceptible to oxidative degradation.

Future Research Directions

  • In Vivo Pharmacokinetics: Clarify absorption, distribution, and elimination pathways.

  • Target Validation: Screen against serotonin receptor subtypes (5-HT₃, 5-HT₄) and ion channels.

  • Salt Form Optimization: Explore alternative counterions (e.g., sulfate, maleate) for enhanced stability.

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